

Application Note: Structural Profiling & Fragment Screening using 1-(3-Aminophenyl)-1-methylurea

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Compound of Interest

| | |
|----------------|--------------------------------|
| Compound Name: | 1-(3-Aminophenyl)-1-methylurea |
| CAS No.: | 1247579-66-3 |
| Cat. No.: | B1526546 |

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Executive Summary

This technical guide details the application of **1-(3-Aminophenyl)-1-methylurea** (CAS: 101-17-7 analogs) in kinase inhibitor discovery. Unlike standard diarylureas (e.g., Sorafenib) which utilize a symmetric hydrogen-bonding motif to stabilize the DFG-out (inactive) kinase conformation, this specific scaffold features an N-methylated urea linkage.

This unique structural feature renders it a critical mechanistic probe. It is primarily used to:

- Evaluate Active Site Plasticity: Test the steric tolerance of the "gatekeeper" and solvent-front regions for N-methylated linkers.
- Validate Hydrogen Bond Networks: Serve as a "functional deletion" control to quantify the energetic contribution of the canonical urea-Glu/Asp H-bond network.
- Fragment-Based Drug Discovery (FBDD): Act as a ligand-efficient starting block for synthesizing Type II inhibitors targeting p38 MAPK, VEGFR, and c-Kit.

Scientific Background & Mechanism

The Role of the Urea Linker in Kinase Inhibition

Type II kinase inhibitors typically bind to the inactive conformation of the kinase, where the activation loop (DFG motif) is flipped ("DFG-out").^{[1][2]} The urea moiety is the "anchor" of these inhibitors.^{[1][3]}

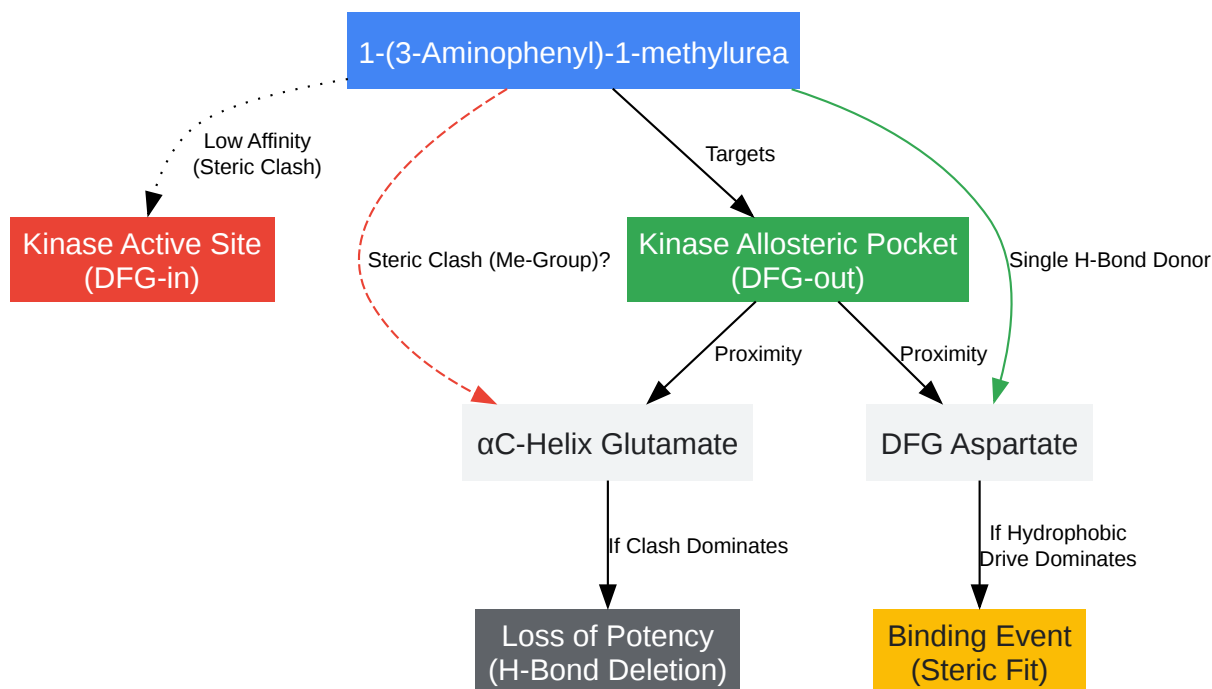
- Canonical Binding: The two urea hydrogens (-NH-CO-NH-) form a bidentate hydrogen bond pair with:
 - A conserved Glutamate in the C-helix.
 - The Aspartate of the DFG motif.

The Unique Utility of 1-(3-Aminophenyl)-1-methylurea

The subject molecule contains an N-methyl group on the linker nitrogen attached to the phenyl ring.

- Structure: H2N-Ph-N(Me)-C(=O)-NH2
- Mechanistic Impact: The N-methylation removes one hydrogen bond donor and introduces steric bulk.
 - If binding persists: The kinase pocket has high plasticity and relies on hydrophobic interactions (likely via the phenyl ring).
 - If binding is abolished: It confirms the absolute necessity of the canonical H-bond network for that specific kinase target.

Mechanistic Pathway Diagram



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Figure 1: Mechanistic interrogation of the kinase allosteric pocket using the N-methylated urea probe. The pathway illustrates the competition between steric hindrance (due to the methyl group) and hydrophobic binding.

Experimental Protocols

Protocol A: Preparation & Solubility Handling

N-methylated ureas can exhibit different solubility profiles than their non-methylated counterparts due to disrupted crystal packing.

- Stock Solution: Dissolve **1-(3-Aminophenyl)-1-methylurea** to 50 mM in anhydrous DMSO.
 - Note: The free aniline (-NH₂) is prone to oxidation. Flush with Argon and store at -20°C.
- Quality Control: Verify integrity via LC-MS before use. The N-methyl group is labile under harsh acidic conditions; avoid prolonged exposure to low pH buffers.

- Working Solution: Dilute to 100x final concentration in Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Critical: Ensure DMSO concentration in the final assay does not exceed 1% (or the tolerance limit of the specific kinase).

Protocol B: TR-FRET Binding Assay (LanthaScreen™)

This assay is preferred over activity assays for fragments because it detects binding affinity () directly, independent of ATP concentration. It is ideal for detecting Type II (allosteric) binding.

Reagents:

- Target Kinase (e.g., p38 MAPK, c-Kit) tagged (GST/His/Biotin).
- Europium-labeled Antibody (anti-tag).
- Kinase Tracer (Alexa Fluor™ 647 labeled ATP-competitive probe).
- Test Compound: **1-(3-Aminophenyl)-1-methylurea**.[\[4\]](#)

Workflow:

- Plate Setup: Use a white, low-volume 384-well plate.
- Titration: Prepare a 16-point serial dilution of the test compound (Top concentration: 1 mM).
- Addition:
 - 5 µL Kinase/Antibody Mix (2x concentration).
 - 5 µL Tracer (4x concentration).
 - 100 nL Compound (via Acoustic Dispenser) or 2.5 µL diluted compound.
- Incubation: 60 minutes at Room Temperature (protected from light).
- Detection: Read TR-FRET on a multimode plate reader.

- Excitation: 340 nm.
- Emission 1 (Donor): 495 nm.
- Emission 2 (Acceptor): 665 nm.
- Analysis: Calculate TR-FRET Ratio (Em665/Em495). Plot against Log[Compound] to determine

(Displacement).

Protocol C: Fragment Elaboration (Synthetic Application)

This molecule is most powerful when used as a synthetic scaffold. The free aniline allows for the attachment of a "tail" to probe the hydrophobic back-pocket.

Reaction Scheme:

- Reactants: **1-(3-Aminophenyl)-1-methylurea** (1.0 eq) + Acyl Chloride or Isocyanate (Tail fragment) (1.1 eq).
- Solvent: DMF or DCM with DIPEA (Base).
- Condition: Stir at RT for 4-12 hours.
- Outcome: This creates a library of N-methylated urea inhibitors. Comparing these to non-methylated analogs provides a direct map of the "H-bond vs. Steric" landscape of the kinase pocket.

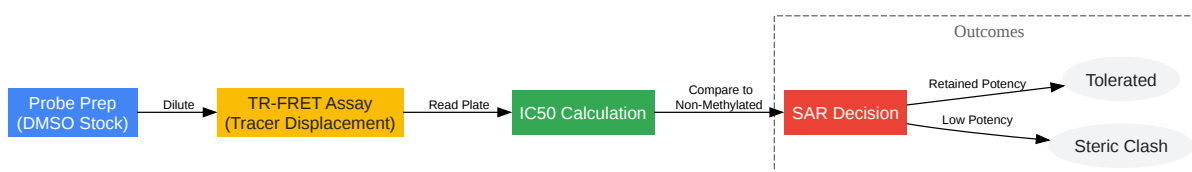
Data Analysis & Interpretation

Interpreting Binding Data

When comparing **1-(3-Aminophenyl)-1-methylurea** (Probe A) against a standard non-methylated urea fragment (Probe B):

| Observation | Interpretation | Actionable Insight |
|-----------------------|--|--|
| Probe A >> Probe B | The N-methyl group causes a steric clash or loss of critical H-bond. | The kinase requires a strict canonical Type II binding mode. Avoid N-methylation in lead design. |
| Probe A ≈ Probe B | The pocket tolerates the methyl group; H-bond is not energetically dominant. | The N-methyl group can be used to improve solubility or metabolic stability without losing potency. |
| Probe A < Probe B | The N-methyl group fills a specific hydrophobic sub-pocket. | Rare/High Value: You have discovered a unique selectivity filter (e.g., similar to the selectivity of Imatinib vs. Nilotinib). |

Workflow Visualization



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Figure 2: Operational workflow for screening the fragment. The critical decision point relies on comparing potency against non-methylated controls.

Troubleshooting & Optimization

- Issue: High Fluorescence Background.

- Cause: The aniline group can undergo oxidation to form colored azo-compounds or quinones, which interfere with FRET.
- Solution: Add 1 mM DTT or TCEP to the assay buffer. Prepare compounds fresh.
- Issue: No Displacement Observed.
 - Cause: The fragment affinity () is too weak ($>100 \mu\text{M}$) to displace a tight-binding tracer (tracer $\sim 5 \text{ nM}$).
 - Solution: Use a "loose" tracer (higher) or increase the concentration of the fragment to 1-5 mM (watch for solubility). Alternatively, switch to Surface Plasmon Resonance (SPR) for direct binding detection.

References

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